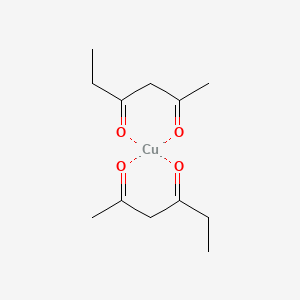

Copper;hexane-2,4-dione

Description

Significance of β-Diketonate Ligands in Modern Chemistry

β-Diketones are organic compounds that can exist in keto-enol tautomeric forms. It is the enolate form that readily coordinates with metal ions to form stable chelate rings. jmchemsci.com These ligands are considered some of the most popular O,O-ligands in the coordination chemistry of d- and f-block elements. researchgate.net Their popularity stems from their ability to form stable complexes with a wide variety of metals. mdpi.com The versatility of β-diketonate ligands is further enhanced by the ability to introduce various functional groups at different positions on the ligand backbone. jmchemsci.comresearchgate.net This modularity allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, making them suitable for a broad range of applications. researchgate.net

β-diketonate complexes are utilized in various fields, including:

Catalysis: They are effective as homogeneous catalysts in organic synthesis. researchgate.net

Materials Science: Their volatility and thermal stability make them excellent precursors for Metal-Organic Chemical Vapor Deposition (MOCVD), a technique used to produce metal-containing films and coatings. researchgate.net

Extraction Agents: They are employed in solvent-solvent extraction processes. researchgate.net

General Overview of Copper(II) Complexes with β-Diketonate Ligands

Copper(II) ions readily form complexes with β-diketonate ligands, typically resulting in square planar or distorted octahedral geometries. mdpi.comencyclopedia.pub The general formula for the simple bis(β-diketonato)copper(II) complex is Cu(β-diketonate)₂. In these complexes, the copper atom is coordinated to two β-diketonate ligands, each acting as a bidentate chelating agent through its two oxygen atoms. researchgate.net The coordination sphere of the copper(II) ion can be expanded through the addition of other ligands, leading to five- or six-coordinate species. mdpi.com

The properties of copper(II) β-diketonate complexes are influenced by the nature of the substituents on the β-diketone ligand. researchgate.net For instance, the introduction of fluorine atoms into the ligand can increase the volatility of the complex, which is advantageous for MOCVD applications. scholaris.ca

Specific Focus: Copper;Hexane-2,4-dione and Related Copper(II) Hexanedione Complexes (e.g., 3,4-Hexanedione (B1216349), Hexane-2,5-dione)

This article will now focus on the specific copper(II) complex derived from hexane-2,4-dione, as well as related complexes with other hexanedione isomers.

The study of metal β-diketonates dates back to the late 19th century, shortly after the synthesis of the simplest β-diketone, acetylacetone (B45752). researchgate.net The ability of these compounds to form stable and volatile complexes with metal ions was quickly recognized. researchgate.net The interest in these compounds, particularly copper(II) β-diketonates, was significantly boosted in the mid-1980s with the discovery of high-temperature superconductors, which often contain copper. This led to a demand for volatile precursors for the synthesis of superconducting coatings, and copper(II) β-diketonates were identified as promising candidates. researchgate.net

Copper(II) complexes with hexanedione ligands exhibit a range of structural possibilities. The coordination of copper(II) with 2,4-hexanedione (B1211359) results in a bis(2,4-hexanedionato)copper(II) complex.

In contrast, copper(II) complexes with other hexanedione isomers, such as 3,4-hexanedione and 2,5-hexanedione (B30556), have been studied in the context of their Schiff base derivatives. For instance, copper(II) complexes of 3,4-hexanedione bis(thiosemicarbazones) have been prepared and structurally characterized, revealing a four-coordinate copper(II) center with the ligand acting as a dianionic, tetradentate N₂S₂ ligand. researchgate.netresearchgate.net Similarly, copper(II) complexes with 2,5-hexanedione bis(thiosemicarbazone) have been synthesized and investigated. nih.govnih.gov

The coordination of multifunctional β-diketones can also lead to the formation of supramolecular structures, such as molecular squares. acs.org The table below summarizes key infrared spectral data for some copper(II) β-diketonate complexes, which is a crucial technique for their characterization. mdpi.com

| Complex | ν(C=O) (cm⁻¹) | ν(C=C) (cm⁻¹) |

| [Cu(LCF3)₂] | 1569–1613 | 1500–1552 |

| [Cu(LMes)₂] | 1569–1613 | 1500–1552 |

Table 1. Infrared Spectral Data for Selected Copper(II) β-Diketonate Complexes. mdpi.com

Structure

2D Structure

Properties

CAS No. |

13878-44-9 |

|---|---|

Molecular Formula |

C12H18CuO4 |

Molecular Weight |

289.81 g/mol |

IUPAC Name |

copper;hexane-2,4-dione |

InChI |

InChI=1S/2C6H9O2.Cu/c2*1-3-6(8)4-5(2)7;/h2*4H,3H2,1-2H3;/q2*-1;+2 |

InChI Key |

KTGBNXVXGUSMHO-UHFFFAOYSA-N |

SMILES |

CCC(=O)CC(=O)C.CCC(=O)CC(=O)C.[Cu] |

Canonical SMILES |

CCC(=O)[CH-]C(=O)C.CCC(=O)[CH-]C(=O)C.[Cu+2] |

Other CAS No. |

13878-44-9 |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of Copper;hexane 2,4 Dione and Analogous Complexes

Electronic Absorption Spectroscopy (UV-Vis) and Ligand Field Analysis

Electronic absorption spectroscopy is a fundamental tool for probing the d-orbital energies of the copper(II) center in its complexes. For Cu(II) β-diketonates, which typically adopt a square-planar or distorted octahedral geometry, the spectra are characterized by broad, low-intensity d-d transition bands in the visible region and intense ligand-to-metal charge transfer (LMCT) bands in the ultraviolet region. researchgate.net

In a typical square-planar D₄h symmetry, the d⁹ electronic configuration of Cu(II) gives rise to a ²B₁g ground state. Three electronic transitions are expected: B₁g → A₁g, B₁g → B₂g, and B₁g → E_g. researchgate.net These transitions often overlap, resulting in a single broad, asymmetric absorption band in the visible spectrum. For instance, visible electronic spectra of Cu(II) β-diketonate complexes show broad absorption bands corresponding to B₁g → B₂g and B₁g → E_g transitions. researchgate.net The energy of these transitions provides a direct measure of the ligand field splitting, which is sensitive to the nature of the β-diketonate ligand and any axial ligation. acs.org

Copper(II) β-diketonate complexes frequently exhibit solvatochromism, where the color of the solution changes depending on the solvent. kyoto-u.ac.jp This phenomenon arises from the interaction of solvent molecules with the coordination sphere of the copper complex, typically through axial coordination. researchgate.netidosi.org The d-d transition energies are known to correlate with the donor number (DN) of the coordinated solvents. kyoto-u.ac.jp

This effect is generally classified as negative solvatochromism, meaning the absorption maximum (λ_max) shifts to shorter wavelengths (higher energy) as the solvent's donor strength decreases. researchgate.net In non-coordinating solvents, the complex maintains a square-planar geometry. However, in donor solvents (e.g., methanol (B129727), acetone, pyridine), the solvent molecules can coordinate to the axial positions of the copper ion, shifting the geometry towards a square-pyramidal or distorted octahedral configuration. This axial ligation perturbs the d-orbital energies, causing a shift in the observed d-d absorption bands. idosi.org Studies on analogous bis(3-substituted acetylacetonato)copper(II) complexes show that the donor power of the solvent plays the most significant role in the observed solvatochromism. researchgate.netscispace.com

| Solvent | Donor Number (DN) | ν_max (x 10³ cm⁻¹) | Molar Absorptivity (ε/M⁻¹cm⁻¹) |

|---|---|---|---|

| Dichloromethane (B109758) (DCM) | 0.1 | 18.35 | 32.7 |

| Nitrobenzene (NB) | 4.4 | 18.25 | 32.6 |

| Benzonitrile (BN) | 11.9 | 16.23 | 40.3 |

| Acetone (AC) | 17.0 | 15.92 | 46.8 |

| Tetrahydrofuran (THF) | 20.0 | 15.60 | 45.3 |

| Methanol (MeOH) | 19.0 | 15.06 | 59.1 |

| Ethanol (EtOH) | 20.0 | 15.34 | 40.3 |

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy provides crucial information about the bonding within the copper(II) bis(hexane-2,4-dionate) chelate ring. The coordination of the hexane-2,4-dione ligand to the copper(II) ion through its oxygen atoms leads to characteristic shifts in the vibrational frequencies of the C=O and C=C bonds compared to the free ligand. researchgate.net

In the complex, electron delocalization within the six-membered chelate ring results in the C=O and C=C stretching vibrations being strongly coupled. This gives rise to several strong bands in the 1500–1600 cm⁻¹ region, which are assigned to asymmetric and symmetric combinations of C=O and C=C stretching modes. nih.gov The lower frequency region of the spectrum (below 700 cm⁻¹) is particularly important as it contains vibrations associated with the copper-oxygen (Cu-O) bonds. The in-phase symmetric O-Cu-O stretching mode is considered a useful experimental measure of the metal-ligand bond strength. researchgate.netnih.gov

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) + ν(C=C) | 1580 - 1600 | Coupled carbonyl and carbon-carbon double bond stretching |

| ν(C=C) + ν(C=O) | 1520 - 1550 | Coupled carbon-carbon double bond and carbonyl stretching |

| ν(C-CH₃) | ~1250 | Methyl-carbon stretching |

| ν(Cu-O) + Ring Deformation | 650 - 690 | Coupled copper-oxygen stretching and chelate ring deformation |

| ν(Cu-O) | 450 - 480 | Predominantly copper-oxygen stretching |

Magnetic Resonance Techniques

Magnetic resonance techniques are powerful probes of the electronic and structural environment of the paramagnetic Cu(II) center.

EPR spectroscopy is uniquely suited for studying Cu(II) (d⁹, S=1/2) complexes. The spectra provide the principal values of the g-tensor and the copper hyperfine coupling tensor (A), which are highly sensitive to the coordination geometry and the nature of the donor atoms. mdpi.comlibretexts.org For square-planar or axially elongated octahedral complexes like copper(II) bis(hexane-2,4-dionate), the unpaired electron resides primarily in the d(x²-y²) orbital. researchgate.net This leads to an axial or nearly axial EPR spectrum characterized by g∥ > g⊥ ≈ 2.04 and a large parallel copper hyperfine coupling constant (A∥). researchgate.netethz.ch

The deviation of the g-values from the free-electron value (gₑ ≈ 2.0023) arises from spin-orbit coupling, and the magnitude of this deviation reflects the covalency of the metal-ligand bonds. mdpi.com The hyperfine splitting pattern, which arises from the interaction of the electron spin with the copper nuclear spin (I=3/2), typically shows four lines in the parallel region of the spectrum. libretexts.org The powder EPR spectrum of a copper(II) β-diketonate complex is often quasi-isotropic or axial, typical for square-planar compounds. researchgate.net

| Parameter | Typical Value Range | Information Provided |

|---|---|---|

| g∥ (g_z) | 2.20 - 2.28 | Related to the energy of the d(xy) → d(x²-y²) transition |

| g⊥ (g_x, g_y) | 2.04 - 2.06 | Related to the energy of the d(xz, yz) → d(x²-y²) transition |

| A∥ (A_z) | 150 - 200 x 10⁻⁴ cm⁻¹ (160 - 215 G) | Reflects the localization of the unpaired electron on the copper ion |

| A⊥ (A_x, A_y) | 10 - 40 x 10⁻⁴ cm⁻¹ (10 - 45 G) | Reflects the localization of the unpaired electron on the copper ion |

The study of Cu(II) complexes by NMR is challenging due to the paramagnetic nature of the metal center, which causes significant broadening and large isotropic shifts of the nuclear resonances. marquette.edu Despite these challenges, ¹H and ¹³C NMR can provide valuable structural information. The signals of protons and carbons on the ligand are shifted from their normal diamagnetic positions due to hyperfine interactions with the unpaired electron on the copper ion. The magnitude and sign of this paramagnetic shift depend on the distance of the nucleus from the metal center and the mechanism of spin delocalization. rsc.org For copper(II) β-diketonate complexes, the large line widths can sometimes prevent the observation of well-resolved spectra. researchgate.net

³¹P-NMR spectroscopy is not directly applicable to copper(II) bis(hexane-2,4-dionate) itself but is an invaluable tool for studying its adducts with phosphorus-donor ligands (e.g., phosphines, phosphites). scispace.com Upon coordination of a phosphine (B1218219) ligand to the copper center, the ³¹P chemical shift changes significantly. This "coordination shift" (Δδ = δ_complex - δ_ligand) provides direct evidence of complex formation and can offer insights into the nature of the Cu-P bond. researchgate.net

ENDOR experiments on Cu(II) complexes can resolve hyperfine couplings from protons (¹H) and nitrogen (¹⁴N) atoms of the ligands, which are typically unresolved in the EPR spectrum. cardiff.ac.ukresearchgate.net This allows for a detailed analysis of the metal-ligand orientation and the covalency of the bonds. rsc.org HYSCORE is a two-dimensional pulse EPR technique that is particularly effective for measuring very small hyperfine couplings and for correlating nuclei with their hyperfine tensors, providing unambiguous assignments and detailed structural information about the coordination sphere of the copper(II) ion. rsc.orgcardiff.ac.uk

Mass Spectrometry (ESI-MS, LC-MS)

Mass spectrometry techniques, particularly Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are pivotal in analyzing the molecular weight, structure, and solution behavior of copper β-diketonate complexes.

ESI-MS is used to study the composition of complexes in the gas phase. However, the analysis of Cu(II) complexes using this method can be complex. An unexpected reduction of the copper oxidation state from Cu(II) to Cu(I) is often observed during positive-ion mode ESI-MS. researchgate.net This phenomenon is not typically an electrochemical reaction at the ESI tip but rather a gas-phase process involving charge transfer between the metal complex and solvent molecules. researchgate.net The electrochemical reduction potential of the complexes in solution is a key parameter, as complexes that are more easily reduced in solution also tend to be more readily reduced in the gas phase. researchgate.net

Despite these challenges, ESI-MS is valuable for identifying molecular fragments and oligomerization states of copper complexes. rsc.org For some large supramolecular copper β-diketonate assemblies, however, ESI-MS may not successfully reveal the parent ion signals. acs.org

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is effective for the analysis of complex mixtures, allowing for the separation and identification of different copper species or their metabolites in solution. nih.govnih.govresearchgate.net For instance, LC-MS has been successfully applied to investigate the composition and structure of copper-bound peptides, demonstrating its utility in characterizing metal-ligand systems in complex matrices. nih.gov Size-exclusion chromatography coupled with ICP-MS (SEC-ICP-MS) and on-capillary liquid chromatography coupled to ESI-MS (μ-HPLC-ESI-MS) have been used to investigate species obtained from copper gluconate complexes. nih.gov

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography

X-ray diffraction techniques are the most definitive methods for determining the precise three-dimensional atomic structure of crystalline materials, including this compound and its analogs. Powder XRD is useful for phase identification of polycrystalline samples, while single-crystal X-ray crystallography provides detailed information on molecular geometry, bond parameters, and intermolecular interactions. researchgate.netresearchgate.net

Single-crystal X-ray analysis reveals the coordination environment of the central copper atom. Due to its d⁹ electron configuration, the Cu(II) ion is subject to the Jahn-Teller effect, which typically results in distorted coordination geometries. mdpi.com In complexes with β-diketonate ligands, copper(II) commonly adopts a four-coordinate square-planar geometry or five- and six-coordinate geometries such as square pyramidal or distorted octahedral. researchgate.netmdpi.combris.ac.uk

The Addison parameter, or τ-value, is often used to describe the geometry of five-coordinate complexes, distinguishing between trigonal bipyramidal (τ ≈ 1) and square pyramidal (τ ≈ 0) geometries. researchgate.netnih.gov For example, in a series of five-coordinate copper(II) complexes with different amine and pseudohalide ligands, τ-values were used to quantify the distortion from ideal geometries, with values ranging from 0.02 to 0.89. nih.gov

Structural analyses provide precise measurements of bond lengths and angles within the complex. In six-coordinate complexes, a "4 + 2" pattern is often observed, with four shorter equatorial bonds and two longer, weaker axial bonds. mdpi.com

Table 1: Representative Coordination Geometries and τ-Values for Five-Coordinate Copper(II) Complexes

| Complex Cation | Ligands | Geometry | τ-Value |

| [Cu(L¹)(NCS)₂] | Tridentate Amine, Isothiocyanate | Distorted Square Pyramidal | 0.08 |

| [Cu(L²)(NCS)₂] | Tridentate Amine, Isothiocyanate | Distorted Square Pyramidal | 0.14 |

| [Cu(isp₃tren)(N₃)]⁺ | Tetradentate Amine, Azide | Distorted Trigonal Bipyramidal | 0.78 |

| [Cu(tedmpza)(dca)]⁺ | Tetradentate Amine, Dicyanamide | Distorted Trigonal Bipyramidal | 0.78-0.89 |

Data sourced from studies on analogous five-coordinate copper complexes. nih.gov

Beyond the individual molecule, X-ray crystallography elucidates how complex molecules are arranged in the crystal lattice. This crystal packing is governed by non-covalent supramolecular interactions such as hydrogen bonding, π-π stacking, and other weak intermolecular forces. researchgate.net

In the crystal structures of copper(II) β-diketonates, molecules can associate to form dimers, chains, stacks, or layers. researchgate.net For instance, the analysis of one copper(II) complex revealed a high density of intermolecular hydrogen bonds between amine and sulfonamide groups, which influenced the coordination geometry at the copper center. gla.ac.uk The presence of these interactions can lead to the formation of extensive supramolecular architectures that dictate the physical properties of the material. researchgate.net Hirshfeld surface analysis is another tool employed to investigate and quantify these non-covalent interactions within the crystal structure. researchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive and powerful technique for determining the elemental composition of a sample. It can detect most elements at concentrations down to parts-per-trillion. In the context of this compound and its analogs, ICP-MS is not used for structural elucidation but is essential for verifying the elemental purity and stoichiometric composition of a synthesized complex. nih.govalsglobal.com

The technique involves introducing a sample, typically as a liquid, into an argon plasma, which atomizes and ionizes the constituent elements. A mass spectrometer then separates and quantifies these ions based on their mass-to-charge ratio. youtube.com

For newly synthesized copper complexes, ICP-MS analysis provides a precise measurement of the copper content, confirming that it matches the theoretical value for the expected molecular formula. Furthermore, it is an ideal tool for the quantitative measurement of trace elemental impurities that may be present from starting materials or side reactions. analytik-jena.fr This is particularly important in applications where high purity is required. While ICP-MS is susceptible to polyatomic interferences (e.g., from ArNa⁺ on ⁶³Cu⁺), modern instruments with collision/reaction cells effectively mitigate these issues to ensure accurate quantification. researchgate.net

Computational and Theoretical Investigations of Copper;hexane 2,4 Dione and Analogous Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of transition metal complexes, including copper(II) β-diketonates like copper;hexane-2,4-dione. DFT methods allow for the accurate calculation of electronic structures and properties, providing insights that complement experimental findings.

DFT calculations provide a detailed picture of the electronic structure and bonding in copper(II) β-diketonate complexes. For a typical square planar Cu(II) complex with β-diketonate ligands, the central copper ion is formally in a d⁹ electronic state. The bonding is characterized by the coordination of the copper cation to the oxygen atoms of two β-diketonato ligands, forming two chelate rings.

The electronic properties of these complexes are influenced by the substituents on the β-diketonate ligand. Electron-donating groups, such as the methyl and propyl groups in hexane-2,4-dione, can affect the charge distribution and molecular geometry. In contrast, electron-withdrawing groups like trifluoromethyl (CF₃) have been shown to impact the central metal ion and other aromatic rings in analogous systems. researchgate.netacs.org DFT calculations on optimized structures derived from crystal data have demonstrated the proportion of these electron-withdrawing effects. researchgate.net

The stability and geometry of these complexes are also a subject of DFT studies. While most experimental solid-state structures of bis(β-diketonato)copper(II) complexes are found in a trans configuration, DFT optimizations have been used to explore the relative energies of both cis and trans isomers in the gas phase and in solution. researchgate.net

| Bond | Calculated Bond Length (Å) | Computational Method |

|---|---|---|

| Cu-O | ~1.90 - 1.95 | B3LYP/6-311G(d,p) |

| C-O | ~1.28 - 1.30 | B3LYP/6-311G(d,p) |

| C-C (chelate ring) | ~1.39 - 1.42 | B3LYP/6-311G(d,p) |

DFT and its time-dependent extension (TD-DFT) are instrumental in predicting and interpreting the spectroscopic properties of copper(II) complexes.

Optical Spectra: TD-DFT calculations have been successfully used to predict the ultraviolet/visible (UV/Vis) spectra of Cu(β-diketonato)₂ complexes. nih.gov The calculations can identify the nature of electronic transitions. For instance, in complexes without aromatic rings on the ligand, the absorbance maxima are often dominated by ligand-to-metal charge transfer (LMCT) excitations. nih.gov The choice of functional and basis set, such as PBEh1PBE/aug-cc-pVDZ, has been shown to provide good performance for TD-DFT calculations of related Cu(β-diketonato)₂ complexes. nih.gov

EPR Spectra: DFT calculations are widely used to predict the spin Hamiltonian parameters (g and A tensors) for electron paramagnetic resonance (EPR) spectroscopy of Cu(II) complexes. mdpi.com The performance of various functionals has been tested, with B3LYP often showing good results for the hyperfine coupling constant (A) and PBE0 for the g-tensor. mdpi.com A systematic DFT study on fourteen Cu(II) complexes with different charges, donor sets, and geometries highlighted the importance of including the second-order spin-orbit contribution for accurate prediction of the A tensor. mdpi.com The geometry around the copper center, which can deviate from ideal square planar towards tetrahedral, significantly influences the EPR parameters. mdpi.com

NMR Spectra: While Cu(II) complexes are paramagnetic, making NMR studies challenging, theoretical methods can provide insights into hyperfine coupling tensors, which are related to the NMR properties of such systems. researchgate.net

Table 2: Comparison of Experimental and DFT-Predicted Spectroscopic Parameters for Analogous Cu(II) Complexes Note: This table presents typical ranges and correlations observed in studies of Cu(II) β-diketonates, not specific values for this compound.

| Parameter | Typical Experimental Range | Typical DFT-Predicted Range/Correlation |

|---|---|---|

| UV/Vis λmax (nm) | 295 - 390 | 302 - 425 (TD-DFT) |

| EPR gz | 2.2 - 2.4 | Within ~3% of experimental values using PBE0 functional |

| EPR Az (10-4 cm-1) | 150 - 200 | Within ~9% of experimental values using B3LYP functional |

The properties of copper(II) complexes can be significantly influenced by the solvent. Computational models, particularly those combining DFT with continuum solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used to simulate these effects.

Studies on analogous silver(I) β-diketonates have shown that the coordination of solvent molecules can alter the structure of the resulting coordination polymers. mdpi.com For copper(II) complexes, solvent effects can influence the stability of different isomers and the electronic and magnetic properties. researchgate.net For example, DFT optimizations of cis and trans isomers of fluorine-substituted β-diketonate copper(II) complexes have been performed both in the gas phase and in water to assess the impact of the solvent environment. researchgate.net The choice of solvent can also affect the nature of the species in solution, as seen in studies of Cu(II) aqua complexes where the coordination number and geometry are sensitive to the surrounding medium. acs.orgresearchgate.net

In Cu(II) (d⁹) complexes, the single unpaired electron resides in a molecular orbital, and its distribution, or spin density, is a key determinant of the magnetic and spectroscopic properties. DFT calculations are crucial for mapping the spin density distribution within the complex.

Table 3: Illustrative Spin Density Distribution in a Cu(II) Complex from DFT Calculations Note: This table provides a conceptual representation of spin density partitioning in a typical square planar Cu(II) complex.

| Atomic Center | Calculated Spin Density (a.u.) |

|---|---|

| Copper (Cu) | +0.5 to +0.8 |

| Coordinating Oxygen (O) | +0.05 to +0.15 (each) |

| Other Ligand Atoms | Small positive or negative values |

Quantum-Chemical Calculations for Ligand Tautomerism and Complex Stability

β-Diketones, the ligands in these complexes, can exist in keto-enol tautomeric forms. However, upon coordination to a metal ion, the β-diketonate ligand is exclusively in its enolic form. nih.gov Quantum-chemical calculations are employed to study the tautomerism of the free ligands and the stability of the resulting metal complexes.

Computational studies have focused more on the tautomerism and rotamerism of the protonated form of β-diketones rather than the deprotonated anion that forms the complex. acs.org The stability of the metal complex is influenced by the binding strength between the metal ion and the ligand, which can be quantified using calculated binding energies and enthalpies. researchgate.net These calculations can help in designing chelating agents with enhanced stability for specific applications.

Mechanistic Elucidation through Computational Reaction Pathway Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of reactions involving copper complexes. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby gaining a detailed understanding of reaction pathways.

For example, DFT calculations have been used to investigate the mechanism of NOx reduction reactions mediated by copper complexes. rsc.org These studies identified fundamental steps such as N-N bond formation, isomerization, and N-O bond cleavage, with calculated activation energies consistent with experimental observations. rsc.org In the context of copper-dioxygen adducts, DFT calculations have helped to propose pathways for their formation and subsequent ligand degradation, highlighting the role of intermediates like superoxo and hydroperoxo species. nih.gov Such computational analyses are crucial for understanding the reactivity of copper complexes in catalytic cycles and biological systems.

Applications in Materials Science As Precursors and Functional Additives

Precursors for Copper and Copper Oxide Nanomaterial Synthesis

While a wide array of copper-containing compounds are utilized as precursors for the synthesis of copper and copper oxide nanomaterials, the specific use of copper;hexane-2,4-dione for this application is not extensively documented in publicly available scientific literature. The synthesis of such nanomaterials often involves the thermal decomposition of a copper precursor. For instance, copper acetate (B1210297) monohydrate has been used in the thermal decomposition synthesis of copper nano/microparticles. In such processes, the precursor is heated in a solvent, leading to the formation of metallic or metal oxide nanoparticles. The size and morphology of the resulting nanoparticles are influenced by factors such as the precursor used, the temperature, and the presence of capping agents.

Thin Film Deposition Technologies

This compound and related copper β-diketonate complexes are valuable precursors in various thin film deposition techniques, which are crucial for the fabrication of electronic and optoelectronic devices.

Atomic Layer Deposition (ALD) of Copper Oxide Films

Atomic Layer Deposition (ALD) is a thin film deposition technique that allows for precise, conformal coatings at the atomic scale. Copper(II) acetylacetonate (B107027), a compound structurally related to this compound, has been successfully employed as a precursor for the ALD of copper oxide thin films. In a typical ALD process, the substrate is sequentially exposed to the copper precursor and a co-reactant, such as ozone or water, in a self-limiting manner. This cyclic process allows for the deposition of highly uniform and conformal films with precise thickness control. The choice of precursor is critical in ALD, and the volatility and thermal stability of copper β-diketonates make them suitable candidates for this technique. While the direct use of this compound in ALD is not widely reported, the successful application of similar copper β-diketonates suggests its potential as a precursor for the deposition of copper-containing thin films.

Ultrasonic Spray Pyrolysis for Nanostructured Materials

Precursors for Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Copper-based MOFs have garnered significant attention due to their potential applications in gas storage, separation, and catalysis. The synthesis of these materials typically involves the reaction of a copper salt with a multitopic organic linker in a suitable solvent under solvothermal or hydrothermal conditions. While various copper sources, such as copper nitrate and copper acetate, are commonly used, the specific application of this compound as a direct precursor in MOF synthesis is not extensively documented. The fundamental principle of MOF synthesis relies on the coordination of the metal center with the organic linker, and in principle, this compound could serve as the copper source, although its use may influence the resulting MOF structure and properties.

Role as Resin Crosslinking Agents and Curing Accelerators

In the realm of polymer chemistry, metal complexes can act as catalysts or curing agents, influencing the crosslinking reactions that determine the final properties of thermosetting resins. While the direct application of this compound as a resin crosslinking agent or curing accelerator is not well-documented, other copper compounds have been explored for such purposes. For instance, copper(II) complexes have been investigated as catalysts in the curing of epoxy resins with modified imidazole curing agents. The presence of the copper complex can affect the curing kinetics and the thermal stability of the resulting polymer network. The catalytic activity of the metal center plays a crucial role in these processes, and the ligand environment, such as the hexane-2,4-dione ligand, could modulate this activity.

Environmental Remediation and Analytical Applications of Copper;hexane 2,4 Dione

The chemical compound Copper;hexane-2,4-dione, a metal-organic complex, belongs to the family of copper β-diketonates. While research often highlights the closely related and widely studied Copper(II) acetylacetonate (B107027) (Cu(acac)₂, derived from pentane-2,4-dione), the principles of catalysis and remediation are applicable to copper complexes with similar ligands like hexane-2,4-dione. These compounds are recognized for their catalytic activity, which is leveraged in a variety of environmental applications aimed at mitigating pollution and remediating contaminated sites.

Bioinorganic and Biomimetic Research Focus on Molecular Interactions and Model Systems

Investigation of Molecular Interactions with Biological Substrates

The interaction of copper complexes with biological targets like DNA and proteins is a cornerstone of their therapeutic potential. While direct experimental studies on the simple, binary Copper;hexane-2,4-dione complex are limited, extensive computational research on ternary copper complexes where acetylacetonate (B107027) is a key ligand offers significant understanding of its role in molecular binding.

Direct experimental data from absorption spectroscopy, fluorescence quenching, or viscosity measurements specifically for the binary this compound complex with DNA were not prominent in the reviewed literature. However, the methodologies are well-established for related copper compounds. For instance, fluorescence quenching of DNA-bound ethidium (B1194527) is a common technique used to investigate the binding of copper(II) macrocyclic complexes, where the quenching of the ethidium's excited state follows a linear Stern-Volmer behavior, allowing for the determination of binding constants nih.govnih.gov. Similarly, viscosity measurements are a classic method to determine the mode of interaction; a significant increase in the relative viscosity of a DNA solution upon addition of a complex is typically indicative of an intercalative binding mode, which lengthens the DNA helix mdpi.com.

Computational studies on the family of antineoplastic copper compounds known as Casiopeínas®, which feature acetylacetonate as a secondary ligand, have provided detailed analyses of DNA binding modes. Molecular dynamics simulations show that the acetylacetonate ligand plays a guiding role in the interaction nih.gov. Unlike complexes with a glycinate (B8599266) ligand which prefer to bind within the DNA minor groove, those containing acetylacetonate promote a more disruptive interaction nih.govnih.gov. These complexes induce base-pair eversion, where a base pair is flipped open, allowing the complex to intercalate into the resulting cavity nih.govnih.gov. This intercalation is further supported by observations of a slight decrease in DNA twist values in the simulations, which suggests an unwinding of the DNA helix at the binding site nih.gov. This contrasts with external or groove binding, which typically involves electrostatic interactions or hydrogen bonding within the major or minor grooves of the DNA helix without separating the base pairs researchgate.net.

Molecular docking and dynamic simulations have become essential tools for predicting and analyzing the interaction of metal complexes with biomolecules.

Interaction with DNA: Molecular dynamics simulations of Casiopeínas containing the acetylacetonate ligand confirm a preference for intercalation over minor-groove binding nih.govnih.gov. These studies, which simulate the behavior of the molecules over extended periods (e.g., 30-microsecond simulations), show that the acetylacetonate-containing compounds enhance the natural "breathing" dynamics of DNA, leading to the opening of base pairs and subsequent intercalation nih.gov.

Interaction with Proteins: Molecular docking studies have been conducted to screen β-diketone-based Cu(II) complexes, a class to which this compound belongs, against protein targets. One such study investigated their potential as inhibitors of the main protease of the COVID-19 virus (SARS-CoV-2 Mpro) nanobioletters.com. These computational analyses revealed that the copper complexes exhibit excellent inhibitory activity, with good binding energy values, suggesting a strong and stable interaction within the active site of the protein nanobioletters.com. This indicates that such complexes can effectively bind to biological protein receptors, a key characteristic for potential therapeutic agents.

| Complex Type | Biomolecule Target | Computational Method | Key Finding | Binding Energy (if reported) |

| Cu(II) with Acetylacetonate Ligand | DNA Duplex | Molecular Dynamics | Promotes intercalation via base-pair eversion; minimal minor-groove binding. nih.govnih.gov | Not Applicable |

| β-diketone Cu(II) Complexes | COVID-19 Main Protease | Molecular Docking | Binds effectively in the active site, showing inhibitory potential. nanobioletters.com | Not explicitly stated for individual complexes in the abstract. |

| Binuclear Cu(II) Complexes | B-form and Z-form DNA | Molecular Docking | Higher affinity for the minor groove of B-form DNA and a significant affinity for Z-form DNA. nih.gov | -7.2 to -8.2 kcal/mol (B-DNA); -7.5 to -8.5 kcal/mol (Z-DNA) nih.gov |

| Quercetin-based Cu(II) Complex | Human Serum Albumin (HSA) | Molecular Docking | Binds to sub-domain IB of HSA through hydrogen bonding and hydrophobic interactions. nih.gov | -42.8 kJ/mol nih.gov |

Antimicrobial Activity Investigations (In Vitro Studies)

Copper complexes are widely recognized for their antimicrobial properties mdpi.com. The activity is often explained by their ability to disrupt microbial cell metabolism or deny essential elements to enzymatic systems mdpi.com. Studies on mixed-ligand complexes containing acetylacetonate reveal significant antimicrobial efficacy.

Research on ternary complexes of Cu(II) with acetylacetone (B45752) and various salicylic (B10762653) acids demonstrated that these complexes are more potent toxic agents against certain bacteria and fungi compared to the corresponding binary complexes tandfonline.com. Similarly, a mixed-ligand copper(II) complex incorporating both acetylacetone and pyridine (B92270) was synthesized and tested against a panel of clinical isolates ijaem.net. The results, determined using the agar (B569324) well diffusion method, showed that this copper complex was the most effective antimicrobial agent among analogous iron(III) and cobalt(III) complexes, exhibiting notable activity against both bacteria and fungi at a concentration of 20 mg/ml ijaem.net.

| Microorganism | Type | Zone of Inhibition (mm) for [Cu(acetylacetone)(pyridine)₂] at 20 mg/ml |

| Bacillus aureus | Gram-positive Bacteria | 20 ijaem.net |

| Staphylococcus aureus | Gram-positive Bacteria | 22 ijaem.net |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 18 ijaem.net |

| Escherichia coli | Gram-negative Bacteria | 20 ijaem.net |

| Aspergillus niger | Fungus | 25 ijaem.net |

| Candida albicans | Fungus | 24 ijaem.net |

Biomimetic Catalysis of Biological Processes

This compound is an inexpensive, stable, and versatile catalyst used in a variety of organic synthesis reactions, where it can be seen as mimicking the function of natural metalloenzymes that facilitate complex chemical transformations researchgate.netnih.gov.

In biological systems, copper ions often act as cofactors in enzymes that catalyze oxidation-reduction reactions meddocsonline.org. In synthetic chemistry, this compound serves a similar role as a catalyst, facilitating reactions that would otherwise be inefficient. It is particularly effective in reactions involving the formation of copper-carbene intermediates from diazo compounds youtube.com. These reactive intermediates are then used in a variety of important synthetic transformations that mimic biological bond-forming processes, including:

Cyclopropanation: The catalyst facilitates the transfer of a carbene to an alkene, forming a cyclopropane (B1198618) ring, a structural motif found in some natural products youtube.com.

Hydrophosphination: The complex has been identified as a highly effective, air- and water-stable catalyst for the hydrophosphination of alkenes and alkynes amazonaws.com. This reaction forms crucial phosphorus-carbon bonds. Mechanistic studies suggest that the process may involve the formation of a copper(I) active species, highlighting a redox cycle similar to that seen in many copper-containing enzymes amazonaws.com.

Vinologous Wolff Rearrangement: this compound catalyzes this rearrangement, which proceeds through a copper carbine complex to form a ketene (B1206846) intermediate, ultimately leading to a rearranged product youtube.com.

This catalytic activity, especially under mild conditions, positions this compound as a functional biomimetic catalyst, effectively serving as a synthetic cofactor to achieve transformations analogous to those performed by natural enzymes.

Emerging Research Directions and Future Perspectives for Copper;hexane 2,4 Dione and Analogous Complexes

Development of Novel Ligand Architectures and Functionalized β-Diketonate Systems

A significant thrust in the development of copper(II) β-diketonate complexes lies in the rational design of novel ligand architectures. By modifying the β-diketone framework, scientists can fine-tune the electronic and steric properties of the resulting copper complexes, thereby influencing their reactivity, stability, and supramolecular assembly.

Recent research has focused on the synthesis of functionalized bis(β-diketones) that can act as bridging ligands to form multinuclear copper(II) complexes, such as molecular squares. lsu.edu For instance, the introduction of alkoxy substituents onto the aromatic rings of the bis(β-diketone) ligands has been shown to modify the solubility of the resulting copper(II) molecular squares. lsu.edu Another approach involves the incorporation of long alkyl chains into the β-diketone moieties to enhance solubility in a wider range of organic solvents. lsu.edu

Furthermore, the use of pyridyl-containing β-diketones as chelating ligands for copper(II) has emerged as a promising avenue for developing metal-based pharmaceutical compounds. researchgate.netbuketov.edu.kz These ligands offer unique coordination properties and the potential for biological activity. The synthesis of new copper(II) chelate complexes with pyridyl-containing beta-diketonates has been reported, with characterization performed using various spectroscopic and computational methods. researchgate.netbuketov.edu.kz

The exploration of trifunctional β-diketone ligands has led to the preparation of supramolecular Cu(II) complexes, including metal-organic polyhedra (MOPs). acs.orgnih.gov These complex, three-dimensional structures are formed through the self-assembly of the trifunctional ligands and copper(II) ions. The resulting MOPs can exhibit interesting host-guest chemistry and potential applications in areas such as gas storage and catalysis.

Table 1: Examples of Novel Ligand Architectures and Resulting Copper(II) Complexes

| Ligand Type | Functionalization | Resulting Copper(II) Complex Architecture | Potential Application |

| bis(β-diketone) | Alkoxy substituents on aromatic rings | Molecular Squares | Modified Solubility |

| bis(β-diketone) | Long alkyl chains | Molecular Squares | Enhanced Solubility |

| Pyridyl-containing β-diketone | Pyridyl group | Mononuclear Chelates | Pharmaceuticals |

| Trifunctional β-diketone | Organosilicon core | Metal-Organic Polyhedra (MOPs) | Gas Storage, Catalysis |

Integration with Advanced Nanotechnology for Hybrid Materials

The synergy between copper(II) β-diketonate complexes and nanotechnology is unlocking new possibilities for the creation of advanced hybrid materials with enhanced functionalities. These materials combine the unique properties of the copper complexes with the high surface area and quantum effects of nanomaterials.

One area of active research is the functionalization of nanodiamond surfaces with copper(II) β-diketonato complexes. nih.gov This approach aims to develop novel drug delivery systems, where the nanodiamond acts as a carrier for the cytotoxic copper complex. The chemical bonding of the metal complexes to the nanodiamond surface can improve the stability and delivery of the therapeutic agent. nih.gov

Copper-based nanomaterials, in general, are gaining significant attention for a variety of applications due to their cost-effectiveness and stability. mdpi.com The integration of copper(II) β-diketonates into these nanomaterials can further enhance their catalytic and antimicrobial properties. For example, copper oxide (CuO) nanoparticles have shown high degradation activity against organic dyes, and their properties can be tuned by the choice of precursor, including copper(II) β-diketonates. mdpi.com

Sustainable and Green Chemical Processes Utilizing Copper(II) β-Diketonates

The principles of green chemistry are increasingly being applied to the synthesis and application of copper(II) β-diketonate complexes. deutscher-apotheker-verlag.deresearchgate.net This involves the use of environmentally benign solvents, reducing waste, and developing energy-efficient processes.

The use of copper(II) β-diketonates as catalysts is a key aspect of their contribution to sustainable chemistry. researchgate.net These complexes can catalyze a variety of organic transformations with high efficiency and selectivity, often under milder reaction conditions than traditional catalysts. This reduces energy consumption and the formation of unwanted byproducts. researchgate.net

Researchers are also exploring the use of β-diketonates as chelating agents for the removal of heavy metals from wastewater. researchgate.net This provides a sustainable approach to water purification. The ability of β-diketonates to form stable complexes with metal ions allows for their effective precipitation and removal from aqueous solutions. researchgate.net

Advanced Spectroscopic and Computational Methodologies for Deeper Mechanistic Understanding

A deeper understanding of the structure-property relationships in copper(II) β-diketonate complexes is crucial for the design of new materials with desired functionalities. Advanced spectroscopic and computational techniques are playing a pivotal role in elucidating the electronic structure, bonding, and reactivity of these complexes.

Spectroscopic methods such as Fourier-transform infrared (FT-IR), UV-Visible (UV-Vis), and electron paramagnetic resonance (EPR) spectroscopy are routinely used to characterize copper(II) β-diketonate complexes. researchgate.netnih.gov These techniques provide valuable information about the coordination environment of the copper(II) ion and the nature of the metal-ligand bonding. researchgate.net For instance, the shifts in the vibrational frequencies in the FT-IR spectra upon complexation can confirm the coordination of the β-diketonate ligand to the copper ion. researchgate.net

Computational methods, particularly density functional theory (DFT), have become indispensable tools for studying the electronic structure and properties of copper(II) complexes. rsc.orgrsc.orgrsc.org DFT calculations can provide insights into the molecular geometry, electronic transitions, and magnetic properties of these complexes, complementing experimental findings. rsc.orgrsc.org These computational studies can also be used to predict the reactivity of the complexes and to elucidate reaction mechanisms at a molecular level.

Table 2: Spectroscopic and Computational Techniques for Characterizing Copper(II) β-Diketonates

| Technique | Information Obtained |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Vibrational modes, confirmation of coordination |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions, coordination geometry |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Paramagnetic nature, information about the unpaired electron |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity |

Expanding the Scope of Environmental and Catalytic Applications

The unique properties of copper(II) β-diketonate complexes make them promising candidates for a wide range of environmental and catalytic applications. Their versatility stems from the tunability of their electronic and steric properties through ligand design.

In the realm of catalysis, bis(β-diketonato)copper(II) compounds have shown significant potential in various industrial applications. researchgate.net Their catalytic activity is often linked to their redox properties, which can be fine-tuned by modifying the β-diketone ligand. researchgate.net These complexes have been explored as catalysts for a variety of organic reactions.

Copper-based nanomaterials, which can be synthesized from copper(II) β-diketonate precursors, are being investigated for environmental remediation. mdpi.com This includes the degradation of organic pollutants in wastewater and the reduction of carbon dioxide. mdpi.com The high surface area and reactivity of these nanomaterials make them effective catalysts for these processes. Furthermore, β-diketonates themselves have been shown to be effective in removing heavy metals from contaminated water. researchgate.net

The development of new copper(II) complexes with tailored ligand architectures is expected to further expand their application in these areas. For example, the immobilization of these complexes on solid supports can lead to the development of heterogeneous catalysts with improved reusability and stability. mdpi.com

Q & A

Q. How can researchers combine survey data (e.g., literature meta-analysis) with experimental results to resolve mechanistic ambiguities?

- Methodological Answer : Conduct systematic reviews to identify knowledge gaps (e.g., conflicting catalytic mechanisms). Use digital trace data (e.g., reaction databases) to build predictive models. Develop conceptual frameworks that link experimental observations to theoretical models (e.g., Marcus theory for electron transfer) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing spectral data from copper-hexane-2,4-dione complexes?

- Methodological Answer : Apply principal component analysis (PCA) to UV-Vis or IR datasets to classify complexes by structural features. Use peak deconvolution software (e.g., Fityk) for overlapping spectral bands. Normalize data against internal standards (e.g., solvent peaks) to minimize instrumental drift .

Q. How can researchers reconcile discrepancies between experimental and computational data (e.g., bond lengths in DFT vs. XRD)?

- Methodological Answer : Adjust computational parameters (e.g., basis sets, solvation models) to better match experimental conditions. Perform error analysis to quantify uncertainties in both methods. Use hybrid QM/MM approaches to account for bulk solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.